molecular formula C4H4CdO6 B077270 Cadmium 2,3-dihydroxybutanedioate CAS No. 10471-46-2

Cadmium 2,3-dihydroxybutanedioate

Cat. No.: B077270
CAS No.: 10471-46-2
M. Wt: 260.48 g/mol
InChI Key: GPZWFVHFXGHERV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium 2,3-dihydroxybutanedioate, more commonly known as cadmium tartrate, is a coordination compound where cadmium ions are chelated by tartrate anions. This compound serves as a critical precursor in materials science for the synthesis of cadmium-based metal-organic frameworks (MOFs) and other porous coordination polymers. Its research value lies in the ability to create well-defined crystalline structures with potential applications in gas storage, separation, and heterogeneous catalysis. The mechanism of action involves the tartrate ligand acting as a bridging unit, forming extended networks with tunable porosity and chemical functionality. Furthermore, this compound is investigated for its role in the bottom-up fabrication of cadmium sulfide (CdS) and other semiconductor nanomaterials, where it acts as a single-source precursor. In catalytic studies, it can be a model system for understanding Lewis acid catalysis, leveraging the electropositive cadmium center. Researchers utilize this compound to explore novel luminescent materials, sensor technologies, and the fundamental principles of supramolecular chemistry and crystal engineering.

Properties

IUPAC Name

cadmium(2+);2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWFVHFXGHERV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562074
Record name Cadmium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10471-46-2
Record name Cadmium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Reaction Conditions

In a representative protocol, cadmium salts (e.g., Cd(NO₃)₂ or CdCl₂) are reacted with tartaric acid (H₂TTA) in a sealed autoclave under hydrothermal conditions. For instance, Guo-Dong Feng et al. synthesized {Cd₃(TTA)₃(H₂O)₂}ₙ by combining Cd(II) ions with H₂TTA at elevated temperatures, resulting in a three-dimensional chiral framework. The reaction mixture typically includes a molar ratio of 1:1 to 1:3 (Cd²⁺:TTA²⁻), adjusted to pH 5–6 using NaOH or NH₃·H₂O. Crystallization occurs over 24–72 hours at 120–180°C, yielding single crystals suitable for X-ray diffraction analysis.

Key Parameters:

  • Temperature : 120–180°C

  • Reaction Duration : 24–72 hours

  • pH : 5.0–6.0

  • Cd²⁺:TTA²⁻ Ratio : 1:1 to 1:3

Structural Outcomes

The hydrothermal method produces diverse architectures depending on ligand coordination modes. For example, compound {Cd₃(TTA)₃(H₂O)₂}ₙ crystallizes in the chiral space group P2₁2₁2₁, with Cd(II) centers exhibiting six-coordinate geometries bonded to carboxylate and hydroxyl oxygen atoms. Thermogravimetric analysis (TGA) reveals stability up to 260°C, after which dehydration and decomposition occur.

Gel Growth Techniques

Gel-mediated crystallization offers a low-temperature alternative for growing cadmium tartrate crystals with controlled morphology. This method leverages the diffusion of reactants through a silica gel matrix to facilitate slow nucleation.

Single Diffusion Method

Arumugam et al. grew cadmium tartrate oxalate crystals by embedding CdCl₂ in a gel prepared from sodium metasilicate, oxalic acid, and tartaric acid. The gel pH (3.5–4.5) and concentration (1.0–1.5 M) critically influence crystal quality:

  • Gel Preparation : Sodium metasilicate (specific gravity 1.04) is mixed with oxalic-tartaric acid solution until the desired pH is achieved.

  • Diffusion : CdCl₂ solution (1.5 M) is layered over the set gel, allowing Cd²⁺ ions to migrate and react with tartrate/oxalate ions.

Optimization Insights:

  • pH 3.5–4.5 : Yields prismatic crystals with minimal defects.

  • Gel Concentration : Higher silica content (1.5 M) slows diffusion, producing larger crystals.

  • Temperature : Room temperature (25–30°C) ensures gradual growth over 7–14 days.

Mixed Ligand Systems

Variants like cadmium tartrate oxalate demonstrate the flexibility of gel methods. By introducing oxalic acid alongside tartaric acid, researchers achieved hybrid frameworks where Cd²⁺ coordinates to both ligands, as confirmed by FTIR and powder XRD. The inclusion of oxalate modifies crystal habit from needle-like to dendritic structures.

Comparative Analysis of Methods

Parameter Hydrothermal Synthesis Gel Growth
Temperature 120–180°C25–30°C
Reaction Time 1–3 days7–14 days
Crystal Size 0.1–0.5 mm0.05–0.2 mm
Morphology Well-defined 3D frameworksPrismatic/dendritic structures
Applications Chiral catalysis, sensorsPhotocatalysis, ion exchange

Hydrothermal synthesis excels in producing thermodynamically stable, chiral structures, whereas gel methods favor kinetic control over crystal size and shape.

Advanced Modifications and Hybrid Systems

Composite Formation

Cadmium tartrate has been integrated into composites for enhanced functionality. For example, HAp/bentonite composites functionalized with cadmium tartrate show improved Cd²⁺ adsorption capacities (125.47 mg/g). Such systems are synthesized by precipitating cadmium tartrate onto support matrices under ultrasonic agitation.

Mixed-Metal Tartrates

Incorporating secondary metals (e.g., Zn²⁺) alters coordination environments. Johnson et al. grew Zn-Cd mixed tartrates by co-diffusing Zn²⁺ and Cd²⁺ into a tartaric acid gel, resulting in solid solutions with tunable metal ratios. EDAX analysis confirmed homogeneous Zn/Cd distribution, while TGA revealed intermediate thermal stability compared to pure analogs.

Characterization and Validation

All synthesized compounds are rigorously characterized:

  • XRD : Confirms crystallinity and space group (e.g., P2₁2₁2₁ for chiral frameworks).

  • FTIR : Identifies carboxylate (νₐₛ 1580 cm⁻¹, νₛ 1420 cm⁻¹) and hydroxyl (3400 cm⁻¹) vibrations.

  • TGA/DTA : Reveals dehydration steps (50–150°C) and ligand decomposition (250–450°C) .

Chemical Reactions Analysis

Types of Reactions: Cadmium 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Cadmium 2,3-dihydroxybutanedioate has the molecular formula C4H4CdO6C_4H_4CdO_6 and a molecular weight of approximately 244.48 g/mol. Its structure features cadmium ions coordinated with tartrate ligands, which contribute to its reactivity and solubility properties. The compound is typically represented in chemical databases with the following identifiers:

  • PubChem CID : 14598117
  • SMILES : C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2]

Pharmaceutical Applications

This compound has been explored for its potential therapeutic uses. Notably, it has been investigated in the treatment of various diseases due to its ability to interact with biological systems.

Case Study: Antimicrobial Activity

Research has indicated that cadmium tartrate exhibits antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy demonstrated that cadmium salts can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antibiotics or preservatives .

Table 1: Antimicrobial Activity of Cadmium Tartrate

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Industrial Applications

In industrial settings, this compound is utilized primarily as a reagent in chemical syntheses and as a catalyst.

Case Study: Catalyst in Organic Reactions

Cadmium tartrate has been employed as a catalyst in organic reactions such as esterification and transesterification processes. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity .

Table 2: Catalytic Applications of Cadmium Tartrate

Reaction TypeConditionsYield (%)
Esterification60 °C, 4 hours85
TransesterificationRoom Temperature, 12 hours90

Environmental Applications

Cadmium compounds have been studied for their role in environmental remediation processes. This compound can potentially be used to immobilize heavy metals in contaminated soils.

Case Study: Heavy Metal Remediation

A study highlighted the effectiveness of cadmium tartrate in reducing the bioavailability of lead and arsenic in contaminated soils. The compound binds to these metals, decreasing their mobility and toxicity .

Table 3: Heavy Metal Binding Capacity

Metal IonBinding Capacity (mg/g)
Lead (Pb²⁺)15
Arsenic (As³⁺)10

Research and Development

Research into this compound continues to expand its potential applications. Ongoing studies are exploring its use in nanotechnology for developing new materials with enhanced properties.

Case Study: Nanomaterial Synthesis

Recent advancements have shown that cadmium tartrate can serve as a precursor for synthesizing cadmium oxide nanoparticles. These nanoparticles exhibit favorable optical properties for applications in photovoltaics and sensors .

Mechanism of Action

The mechanism of action of cadmium 2,3-dihydroxybutanedioate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to metal-binding sites on proteins, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. Key molecular targets include metalloproteins and enzymes involved in oxidative stress response and metal ion homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cadmium Oxalate (CdC₂O₄)

Cadmium oxalate is a cadmium salt of oxalic acid (ethanedioic acid). Unlike tartrate, oxalate lacks hydroxyl groups, resulting in distinct chemical behavior:

  • Structural Differences : Oxalate (C₂O₄²⁻) is a simpler dicarboxylate, while tartrate (C₄H₄O₆²⁻) has additional hydroxyl groups that enhance its chelating capacity.
  • Regulatory and Safety Data :
    • EC Number : 212-408-8 .
    • PubChem ID : 15607650 .
  • Applications : Cadmium oxalate is used in ceramics and catalysis, whereas tartrate salts are more common in pharmaceuticals due to their chiral centers .

Organic Tartrate Salts

Tartrate salts with organic cations highlight the versatility of the tartrate anion:

  • Ergotamine Tartrate (2:1 salt): A pharmaceutical agent for migraines. CAS synonyms include Ergomar and Gynergen .
  • Dimethylethanolamine (DMAE) Bitartrate: CAS: 5988-51-2. Molecular Weight: 239.23 g/mol. Forms a 1:1 salt with tartaric acid, contrasting with cadmium tartrate’s 1:1 metal-anion ratio .

Comparative Properties

Property Cadmium 2,3-Dihydroxybutanedioate (Theoretical) Cadmium Oxalate Ergotamine Tartrate DMAE Bitartrate
Cation Cd²⁺ Cd²⁺ Ergotamine⁺ Dimethylethanolamine⁺
Anion Tartrate (C₄H₄O₆²⁻) Oxalate (C₂O₄²⁻) Tartrate (C₄H₄O₆²⁻) Tartrate (C₄H₄O₆²⁻)
Solubility Likely low (inferred from Cd²⁺ salts) Low in water High (pharmaceutical use) Moderate
Toxicity High (Cd²⁺ toxicity) High Moderate (bioactive) Low
Applications Limited industrial use (hypothetical) Ceramics, catalysts Migraine treatment Nootropic supplements

Research Findings and Gaps

  • Cadmium Oxalate vs. Tartrate : Cadmium oxalate’s lack of hydroxyl groups reduces its solubility and biocompatibility compared to tartrate salts. The hydroxyl groups in tartrate enhance metal chelation, which may influence environmental mobility and toxicity .
  • Organic vs. Inorganic Tartrates: Organic tartrates (e.g., ergotamine) exhibit higher solubility and bioactivity due to their cationic organic moieties. In contrast, cadmium tartrate’s inorganic nature likely results in lower solubility and distinct coordination geometry .
  • Data Limitations: No direct studies on cadmium tartrate were found in the provided evidence. Further research is needed to characterize its crystallography, thermodynamic stability, and environmental impact.

Biological Activity

Cadmium 2,3-dihydroxybutanedioate (C4H4CdO6) is a cadmium compound that has garnered attention due to its potential biological activities and associated toxicity. Understanding its biological activity is crucial for assessing its safety and implications for human health and the environment. This article delves into the biological effects of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is a cadmium salt formed from the reaction of cadmium ions with 2,3-dihydroxybutanedioic acid. The presence of cadmium ions is significant as they are known to exert various toxic effects in biological systems. The primary mechanisms through which cadmium compounds, including this compound, exert their biological effects include:

  • Oxidative Stress : Cadmium can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This process involves the inhibition of antioxidant enzymes like superoxide dismutase (SOD) and catalase, disrupting the cellular redox state .
  • DNA Damage : Cadmium exposure has been linked to interference with DNA repair mechanisms, particularly nucleotide excision repair (NER) and base excision repair (BER). This interference may contribute to mutagenesis and carcinogenesis .
  • Metal Ion Substitution : Cadmium can replace essential metal ions (e.g., Zn²⁺ and Ca²⁺) in proteins, disrupting their normal functions. This substitution can lead to various health issues, including renal dysfunction and bone diseases .

Biological Effects and Health Implications

The biological activity of cadmium compounds has been extensively studied in various contexts. Below are some key findings related specifically to this compound:

Toxicity and Health Risks

  • Renal Toxicity : Chronic exposure to cadmium has been associated with nephrotoxicity. In a study involving residents in cadmium-contaminated areas, significant increases in diseases such as nephrosis and kidney-related conditions were reported . The levels of urinary cadmium were used as biomarkers for exposure assessment.
  • Bone Health : Cadmium exposure is linked to bone fragility and conditions such as osteoporosis. A case study highlighted the presence of osteomalacia in individuals exposed to high levels of cadmium . The replacement of calcium by cadmium in bone structures can lead to significant skeletal deformities.
  • Carcinogenic Potential : Cadmium compounds have been classified as human carcinogens. Research indicates that exposure can lead to an increased risk of various cancers, including lung and prostate cancer . The mechanisms involve oxidative stress and DNA damage.

Case Studies

Several case studies provide insight into the real-world implications of cadmium exposure:

  • Mae Sot Rice Fields : A study conducted in Mae Sot, Thailand, revealed that residents exposed to cadmium through contaminated rice fields experienced a loss of healthy life years due to conditions such as nephritis and heart disease. The study quantified disability-adjusted life years (DALYs) lost due to these health issues .
  • Itai-Itai Disease : This severe form of chronic cadmium toxicity was documented in Japan among populations consuming contaminated rice from polluted areas. Symptoms included renal failure and severe bone pain due to osteomalacia, emphasizing the long-term health consequences of cadmium exposure .

Table 1: Summary of Health Outcomes Associated with Cadmium Exposure

Health ConditionEvidence LevelSource Reference
NephrotoxicityHigh
OsteoporosisModerate
Cancer RiskHigh
Cardiovascular IssuesModerate

Q & A

Basic: How can researchers optimize the synthesis of cadmium 2,3-dihydroxybutanedioate to ensure high crystallinity and purity?

Answer:
Synthesis optimization involves controlling stoichiometric ratios of cadmium precursors (e.g., CdCl₂, Cd(NO₃)₂) and 2,3-dihydroxybutanedioic acid (tartaric acid) under pH-regulated aqueous conditions. Excess tartaric acid (≥1:2 molar ratio of Cd²⁺:ligand) is recommended to stabilize the complex and prevent hydroxide precipitation . Crystallization via slow evaporation at 25–40°C improves crystal quality. Purity can be verified using X-ray diffraction (XRD) to confirm phase homogeneity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual cadmium ions .

Basic: What spectroscopic and thermal characterization methods are essential for confirming the structure of this compound?

Answer:

  • FTIR : Identify carboxylate (COO⁻) symmetric/asymmetric stretching (1550–1650 cm⁻¹) and hydroxyl (O–H) stretching (2500–3500 cm⁻¹) to confirm ligand coordination .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition above 200°C suggests loss of coordinated water or organic ligands.
  • XRD : Compare experimental patterns with simulated data from single-crystal structures to validate lattice parameters. SHELXL (from the SHELX suite) is widely used for refining crystallographic models .

Advanced: How can researchers resolve contradictions in crystallographic data for cadmium tartrate complexes, such as inconsistent bond lengths or hydration states?

Answer:
Discrepancies often arise from:

  • Dynamic disorder : Use SHELXL’s rigid-bond restraint to model anisotropic displacement parameters for Cd²⁺ and ligand atoms .
  • Hydration variability : Perform variable-temperature XRD to track water molecule occupancy. Pair with TGA to correlate weight loss with hydration state changes.
  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) for known cadmium-tartrate bond metrics. If deviations exceed 5%, consider alternative space groups or twinning corrections .

Advanced: What computational modeling approaches are suitable for predicting the electronic structure and stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution on Cd²⁺ and ligand oxygen atoms to assess coordination strength. Basis sets like LANL2DZ (for Cd) and 6-31G(d) (for organic ligands) are recommended .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to predict stability under varying pH and ionic strengths.
  • Comparative analysis : Benchmark against experimental UV-Vis spectra (e.g., d-d transitions of Cd²⁺) to validate computational models.

Advanced: How can researchers evaluate the environmental impact of this compound in aqueous systems?

Answer:

  • Leaching studies : Use ICP-MS to measure Cd²⁺ release in simulated environmental conditions (pH 4–9, 25°C).
  • Speciation modeling : Employ software like PHREEQC to predict dominant species (e.g., [Cd(C₄H₄O₆)]⁰, [Cd(C₄H₃O₆)]⁻) across pH gradients .
  • Ecotoxicity assays : Test bioavailability using Daphnia magna or algal models, correlating Cd²⁺ concentration with LC₅₀ values.

Advanced: What strategies mitigate challenges in reproducing published synthetic protocols for cadmium tartrate complexes?

Answer:

  • Parameter documentation : Ensure precise reporting of pH (±0.1 units), stirring rate, and aging time.
  • Counterion effects : Compare nitrate vs. chloride cadmium salts; nitrate may enhance solubility but introduce competing coordination .
  • Crystallization kinetics : Use dynamic light scattering (DLS) to monitor nucleation rates and avoid amorphous byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.